5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole
Overview
Description
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mesomorphic Behaviour and Photoluminescence
Research shows that 1,3,4-oxadiazole derivatives exhibit interesting mesomorphic behavior and photoluminescent properties. These compounds can display cholesteric, nematic, and/or smectic A mesophases, indicating their potential application in the development of new liquid crystal materials. Additionally, certain derivatives exhibit strong blue fluorescence emission, highlighting their potential in photoluminescent applications (Han et al., 2010).
Chemosensors for Fluoride Ions
Novel anion sensors containing 1,3,4-oxadiazole groups have been developed for the selective detection of fluoride ions. These sensors show significant color changes and optical shifts upon the addition of fluoride ions, suggesting their use in environmental monitoring and the development of chemosensors (Ma et al., 2013).
Antibacterial Activity
A series of novel 1,2,4-oxadiazole derivatives have demonstrated antibacterial activity against various bacterial strains. This suggests the potential of these compounds in the development of new antibacterial agents (Rai et al., 2010).
Insecticidal Activity
Derivatives of 1,3,4-oxadiazole have shown promising insecticidal activities against specific pests like the diamondback moth. This indicates the potential application of these compounds in agricultural pest control (Qi et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Compounds based on 1,3,4-oxadiazole have been used in OLEDs, demonstrating high external quantum efficiency and reduced efficiency rolloff at high current densities. This suggests their application in the development of efficient and durable OLED materials (Cooper et al., 2022).
Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact mechanism of action can vary depending on the specific structure and functional groups of the oxadiazole compound.
Environmental Factors
The stability and efficacy of “5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole” could be influenced by various environmental factors. For instance, its stability could be affected by factors like temperature, pH, and presence of other chemicals . Its efficacy could be influenced by the specific biological environment it is introduced to, such as the pH of the body’s tissues, the presence of specific enzymes, and the compound’s ability to cross cell membranes.
Properties
IUPAC Name |
5-[chloro(phenyl)methyl]-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJCVZWWMDDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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